molecular formula C14H14N2 B3054138 2,2'-Dimethylazobenzene CAS No. 584-90-7

2,2'-Dimethylazobenzene

Cat. No.: B3054138
CAS No.: 584-90-7
M. Wt: 210.27 g/mol
InChI Key: LNXCQLYWNWAIRB-UHFFFAOYSA-N
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Description

2,2’-Dimethylazobenzene is a derivative of azobenzene, which is characterized by the introduction of methyl groups into two ortho positions of the same benzene ring . This modification remarkably enhances both its photoregulation ability and the thermal stability of the cis-form .


Synthesis Analysis

The synthesis of azobenzene derivatives like 2,2’-Dimethylazobenzene involves complex chemical reactions . For instance, one study describes the synthesis of (E)-4,4’-Dimethyl-2,2’-disilylazobenzenes from (E)-2,2’-diiodo-4,4’-dimethylazobenzene and corresponding chlorosilanes via the dilithiated (E)-4,4’-dimethylazobenzene .


Molecular Structure Analysis

The molecular structure of 2,2’-Dimethylazobenzene is characterized by two phenyl rings connected by an azo bond . The introduction of methyl groups into two ortho positions of the same benzene ring in an azobenzene results in a remarkable increase in both its photoregulation ability and the thermal stability of the cis-form .


Chemical Reactions Analysis

2,2’-Dimethylazobenzene undergoes a clean and efficient E/Z isomerization, approaching total conversion upon irradiation at 365 nm . This photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, therefore altering their affinity to certain chemical species .

Scientific Research Applications

Photochemical Reactions

2,2'-Dimethylazobenzene has been explored in various photochemical reactions. It has been identified as a significant player in photochemical rearrangements, notably transforming into 2-hydroxy-6,2'-dimethylazobenzene, among other products, through photochemical processes (Lewis & Reiss, 1966). Additionally, its interaction with metal ions in a photo-regulated context has been studied, with findings indicating significant metal extracting capabilities in photo-isomerized polymers (Nanasawa, Horikago, & Hirai, 1995).

Synthesis and Derivatives

The compound has been synthesized through various methods, including the oxidation of corresponding azobenzenes. These syntheses have led to the creation of diverse derivatives of dimethylazoxybenzenes, broadening the range of its applications (Newbold & Tong, 1964).

Supramolecular Control

In supramolecular chemistry, this compound plays a role in controlling fluorescence through reversible encapsulation. This characteristic enables its use as a supramolecular fluorescence on/off switch, indicating potential applications in the development of advanced molecular technologies (Dube, Ams, & Rebek, 2010).

Crystallography and Molecular Dynamics

The compound's behavior in crystalline structures and during molecular motions has been extensively studied. Research in this area provides insights into the properties of azobenzenes, including conformational interconversion and dynamic disorder, which are critical for understanding its behavior in various chemical contexts (Harada, Ogawa, & Tomoda, 1997).

NMR Spectroscopy Applications

This compound has been a subject of study in nuclear magnetic resonance (NMR) spectroscopy. It has been used to model the aromatic core of certain polymers, facilitating a better understanding of their molecular structure and behavior (Galland et al., 1992).

Mechanism of Action

The mechanism of action of 2,2’-Dimethylazobenzene is primarily based on its photoisomerization property. The compound can reversibly photoisomerize between trans and cis forms . This property has been utilized in the photoregulation of DNA hybridization .

Future Directions

Azobenzenes, including 2,2’-Dimethylazobenzene, have potential for promising technological innovations in areas such as chemical sensing, organic transistors, and cell signaling . The fields presented are expected to develop rapidly in the near future, with azobenzenes playing a central role in this development .

Properties

IUPAC Name

bis(2-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXCQLYWNWAIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870633
Record name bis(2-Methylphenyl)-diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-90-7
Record name 1,2-Bis(2-methylphenyl)diazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazene, bis(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Azotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2-Methylphenyl)-diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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